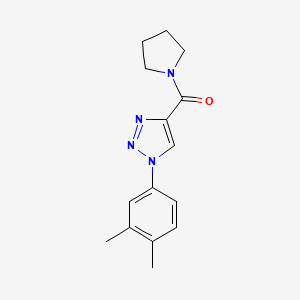
(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 3,4-dimethylphenyl group, a triazole ring, and a pyrrolidinyl group attached to a methanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. In this case, 3,4-dimethylphenyl azide and an appropriate alkyne are used as starting materials.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the triazole intermediate with a pyrrolidine derivative under basic conditions.
Formation of the Methanone Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.
化学反应分析
Types of Reactions
(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyrrolidinyl rings can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its triazole ring imparts stability and unique electronic properties, making it valuable in the design of new materials.
Biology: Triazole derivatives, including this compound, have shown promise as enzyme inhibitors and receptor modulators. They are studied for their potential to interact with biological targets and modulate biochemical pathways.
Medicine: The compound is explored for its potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities. Its ability to inhibit specific enzymes and receptors makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone involves its interaction with molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. The pyrrolidinyl group may enhance the compound’s binding affinity and specificity for certain targets. The overall effect depends on the specific biological pathway and target involved.
相似化合物的比较
Similar Compounds
(1-phenyl-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone: Similar structure but lacks the 3,4-dimethyl substitution on the phenyl ring.
(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(morpholin-1-yl)methanone: Similar structure but contains a morpholinyl group instead of a pyrrolidinyl group.
(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone: Similar structure but contains a piperidinyl group instead of a pyrrolidinyl group.
Uniqueness
The uniqueness of (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethylphenyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in target proteins. The pyrrolidinyl group contributes to its binding affinity and specificity, making it a valuable compound for various applications.
属性
IUPAC Name |
[1-(3,4-dimethylphenyl)triazol-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11-5-6-13(9-12(11)2)19-10-14(16-17-19)15(20)18-7-3-4-8-18/h5-6,9-10H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKOHOKUUBNQDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
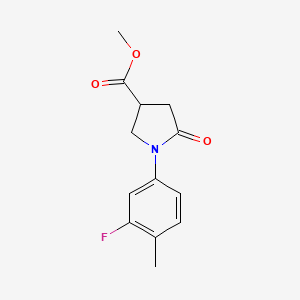
![N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2840315.png)
![3-Methyl-7-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2840317.png)

![1,7-dimethyl-3-(2-methylallyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2840322.png)
![3-(3-Chlorophenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2840323.png)
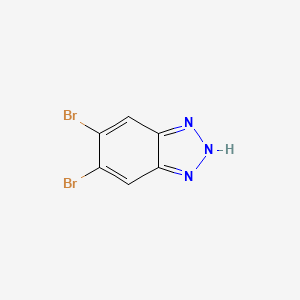
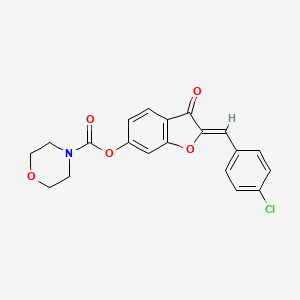
![8-(2-phenyl-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2840331.png)
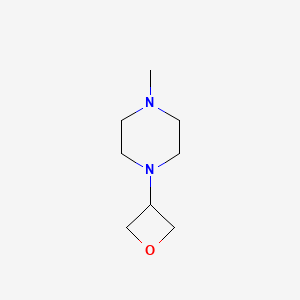
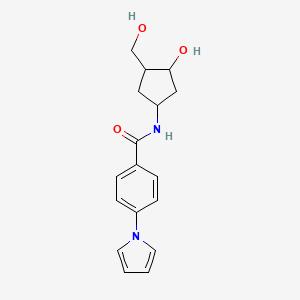
![4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2840334.png)
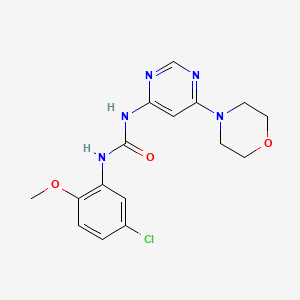
![3-{[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2840336.png)
